molecular formula C25H21FN2O4 B2765714 N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-63-0

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No. B2765714
CAS RN: 1114835-63-0
M. Wt: 432.451
InChI Key: OGLGIQBEJUMXRJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide, also known as DF-MDBP, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the phenethylamine class of drugs and has a molecular formula of C27H24FN3O4.

Scientific Research Applications

Structural Aspects and Properties

Research on related amide-containing isoquinoline derivatives has explored their structural aspects, revealing that these compounds can form gels or crystalline solids upon treatment with various acids. Such studies contribute to understanding the chemical behavior and potential applications of N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide in forming host-guest complexes with enhanced fluorescence emission, suggesting applications in fluorescent tagging and molecular sensing (Karmakar, Sarma, & Baruah, 2007).

Synthetic Applications

The compound's related structures have been used in the facile synthesis of complex molecules, such as the synthesis of (±)-crispine A, highlighting its utility in organic synthesis and the potential for creating biologically active molecules through cyclization reactions (King, 2007).

Biological Potentials

While specific studies directly on N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide may be limited, related compounds have shown significant antimicrobial and anticancer activities. For instance, derivatives of similar quinazolin-3(4H)-yl)acetamide structures were synthesized and evaluated for their in vitro antimicrobial and anticancer activities, suggesting the potential biomedical applications of such compounds in developing new therapeutic agents (Mehta et al., 2019).

Neurological Studies

Investigations into binding characteristics of compounds with similar structural motifs to peripheral benzodiazepine receptors in rat brains have been conducted, indicating possible applications in neuropharmacology and the development of diagnostic or therapeutic agents for neurological conditions (Chaki et al., 1999).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-18-9-11-23(31-2)22(13-18)28-25(29)15-32-24-14-21(16-6-4-3-5-7-16)27-20-10-8-17(26)12-19(20)24/h3-14H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLGIQBEJUMXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

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